![molecular formula C12H14O4 B14465833 2(3H)-Furanone, dihydro-3-[(phenylmethoxy)methoxy]-, (S)- CAS No. 73991-96-5](/img/structure/B14465833.png)
2(3H)-Furanone, dihydro-3-[(phenylmethoxy)methoxy]-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, dihydro-3-[(phenylmethoxy)methoxy]-, (S)- is a chiral organic compound with a furanone core structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The (S)-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3-[(phenylmethoxy)methoxy]-, (S)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylmethanol and dihydrofuranone derivatives.
Protection of Hydroxyl Groups: The hydroxyl groups of phenylmethanol are protected using methoxy-methyl (MOM) groups to prevent unwanted side reactions.
Formation of Furanone Core: The protected phenylmethanol is then reacted with dihydrofuranone derivatives under specific reaction conditions to form the furanone core structure.
Deprotection: The MOM groups are removed to yield the final product, 2(3H)-Furanone, dihydro-3-[(phenylmethoxy)methoxy]-, (S)-.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, dihydro-3-[(phenylmethoxy)methoxy]-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a more saturated lactone structure.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated lactones.
Substitution: Various substituted furanone derivatives.
Scientific Research Applications
2(3H)-Furanone, dihydro-3-[(phenylmethoxy)methoxy]-, (S)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, dihydro-3-[(phenylmethoxy)methoxy]-, (S)- involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to exert its biological effects.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Furanone, dihydro-3-[(phenylmethoxy)methoxy]-, ®-: The enantiomer of the (S)-form, with different optical activity and potentially different biological effects.
2(3H)-Furanone, dihydro-3-[(methoxy)methoxy]-, (S)-: A similar compound with a methoxy group instead of a phenylmethoxy group.
Uniqueness
2(3H)-Furanone, dihydro-3-[(phenylmethoxy)methoxy]-, (S)- is unique due to its specific (S)-configuration, which can result in distinct biological activities and interactions compared to its enantiomer and other similar compounds
Properties
CAS No. |
73991-96-5 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(3S)-3-(phenylmethoxymethoxy)oxolan-2-one |
InChI |
InChI=1S/C12H14O4/c13-12-11(6-7-15-12)16-9-14-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m0/s1 |
InChI Key |
QDPKFXAXDKTNTM-NSHDSACASA-N |
Isomeric SMILES |
C1COC(=O)[C@H]1OCOCC2=CC=CC=C2 |
Canonical SMILES |
C1COC(=O)C1OCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



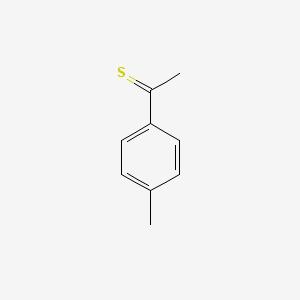
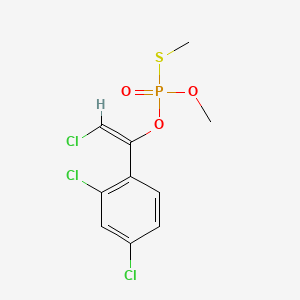
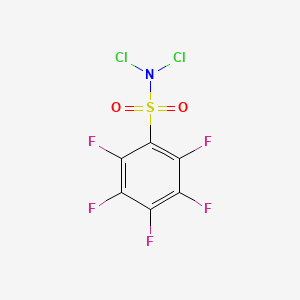

![6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione](/img/structure/B14465795.png)
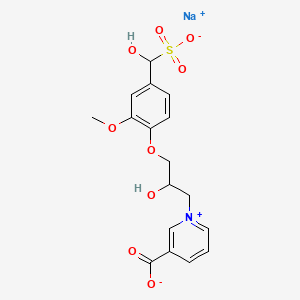
![2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline](/img/structure/B14465812.png)
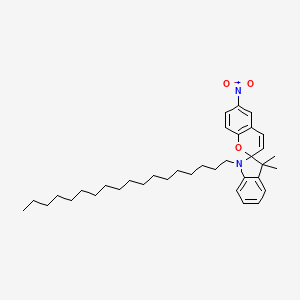
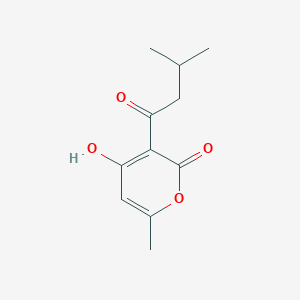


![4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol](/img/structure/B14465856.png)
phosphanium bromide](/img/structure/B14465858.png)
